molecular formula C18H24N2O2 B14677000 4,4'-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) CAS No. 32657-24-2

4,4'-(Butane-2,2-diyl)bis(2-amino-6-methylphenol)

Cat. No.: B14677000
CAS No.: 32657-24-2
M. Wt: 300.4 g/mol
InChI Key: WVQILWODGVNRQR-UHFFFAOYSA-N
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Description

4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is an organic compound characterized by its unique structure, which includes two amino and two methylphenol groups connected by a butane-2,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) typically involves the reaction of 2-amino-6-methylphenol with a butane-2,2-diyl precursor under specific conditions. One common method involves the use of a condensation reaction, where the phenol groups react with the butane-2,2-diyl linker in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the phenol groups can participate in various biochemical pathways. This compound may act as an enzyme inhibitor or modulator, affecting the activity of specific proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties

Properties

CAS No.

32657-24-2

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-amino-4-[2-(3-amino-4-hydroxy-5-methylphenyl)butan-2-yl]-6-methylphenol

InChI

InChI=1S/C18H24N2O2/c1-5-18(4,12-6-10(2)16(21)14(19)8-12)13-7-11(3)17(22)15(20)9-13/h6-9,21-22H,5,19-20H2,1-4H3

InChI Key

WVQILWODGVNRQR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC(=C(C(=C1)C)O)N)C2=CC(=C(C(=C2)C)O)N

Origin of Product

United States

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